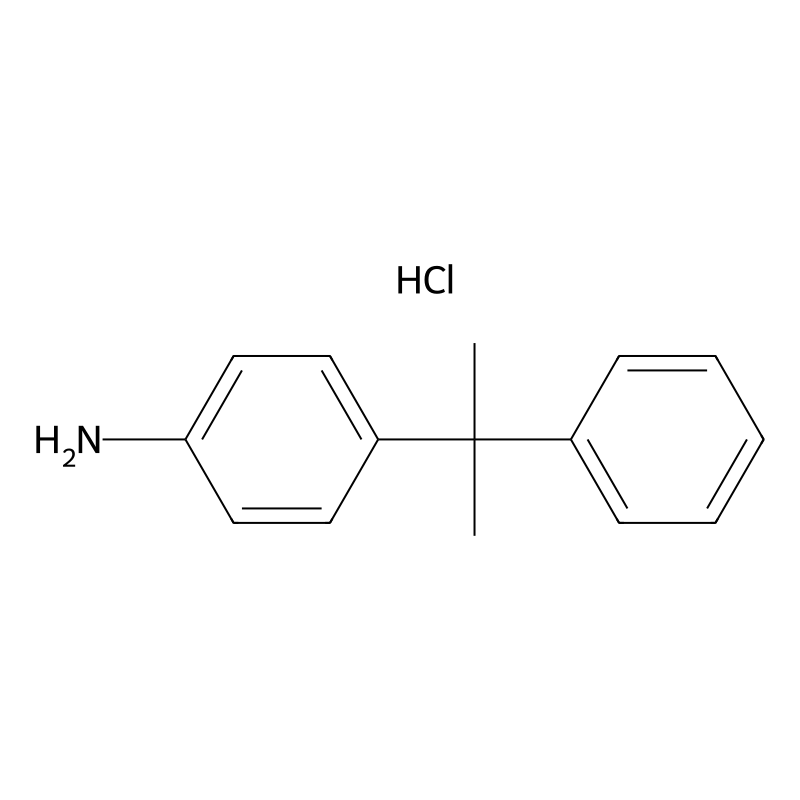

4-(2-Phenylpropan-2-yl)aniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While some commercial suppliers offer 4-(2-Phenylpropan-2-yl)aniline hydrochloride, widely available scientific research information on its specific applications is currently limited.

- Structure and Availability: The compound's structure can be found in PubChem database []. Suppliers like Combi-Blocks and VWR offer the chemical, indicating potential research applications [, ].

Potential Research Areas:

Based on the chemical structure, 4-(2-Phenylpropan-2-yl)aniline hydrochloride possesses an aniline group and a bulky phenylpropan-2-yl group. This structure suggests potential areas of investigation:

- Organic synthesis: As an intermediate or precursor in the synthesis of more complex molecules due to the presence of reactive functional groups [].

- Medicinal chemistry: The aniline group is a common feature in various bioactive molecules. Research could explore its potential for further functionalization and development of new drug candidates [].

- Material science: The aromatic rings and the overall structure might hold promise for applications in polymer chemistry or the design of functional materials [].

4-(2-Phenylpropan-2-yl)aniline hydrochloride, with the molecular formula C₁₅H₁₈ClN, is a synthetic organic compound characterized by a bulky phenylpropan-2-yl group attached to an aniline moiety. This compound exists as a solid at room temperature and has a molecular weight of approximately 247.77 g/mol. The presence of the hydrochloride indicates that it forms a salt, enhancing its solubility in water, which is crucial for various applications in scientific research and industrial processes.

The chemical behavior of 4-(2-Phenylpropan-2-yl)aniline hydrochloride can be attributed to its functional groups. The aniline portion can participate in electrophilic aromatic substitution reactions, while the amine group can engage in nucleophilic substitution reactions. The compound may also undergo oxidation or reduction reactions depending on the reaction conditions and the presence of oxidizing or reducing agents. Additionally, derivatives of this compound have shown potential as corrosion inhibitors, particularly in acidic environments, indicating that it may react with metal surfaces to form protective layers.

The synthesis of 4-(2-Phenylpropan-2-yl)aniline hydrochloride typically involves the reaction of an appropriate phenylpropan-2-yl derivative with an aniline compound under controlled conditions. Common methods may include:

- Direct Amination: Reacting a phenylpropan-2-yl halide with aniline in the presence of a base.

- Reduction Reactions: Starting from nitro or other functionalized derivatives that can be reduced to form the amine.

- Salt Formation: Converting the free base form of 4-(2-Phenylpropan-2-yl)aniline into its hydrochloride salt by reacting it with hydrochloric acid.

These methods highlight the versatility and adaptability of synthetic pathways available for producing this compound .

4-(2-Phenylpropan-2-yl)aniline hydrochloride has several potential applications:

- Corrosion Inhibition: Used in protecting metal surfaces from corrosion in acidic environments.

- Electroluminescent Materials: Explored for use in organic electroluminescent devices due to its unique electronic properties.

- Pharmaceutical Research: Investigated for its potential antimicrobial activity and as a scaffold for drug development.

- Electrochromic Devices: Utilized in materials that change color upon electrical stimulation, suitable for smart window technologies .

Several compounds share structural similarities with 4-(2-Phenylpropan-2-yl)aniline hydrochloride, including:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Methylphenylamine | An aniline derivative with a methyl group at the para position | Simpler structure; less sterically hindered |

| 4-(1-Methylpropyl)aniline | An aniline derivative with a branched alkyl group | Different alkyl chain length; varying steric effects |

| N,N-Diethyl-aniline | An aniline derivative with two ethyl groups on nitrogen | Greater steric hindrance; different solubility |

These compounds exhibit varying degrees of biological activity and industrial applicability based on their structural differences, highlighting the unique characteristics of 4-(2-Phenylpropan-2-yl)aniline hydrochloride due to its bulky side chain and functional groups .

Friedel-Crafts Alkylation Routes

The synthesis of 4-(2-Phenylpropan-2-yl)aniline hydrochloride through Friedel-Crafts alkylation represents a fundamental approach utilizing electrophilic aromatic substitution mechanisms [1]. The reaction proceeds through the formation of a carbocation intermediate when alkyl halides interact with Lewis acid catalysts such as aluminum chloride [2]. In the specific case of phenylpropan-2-yl substitution, the mechanism involves the initial formation of a tertiary carbocation from the alkyl halide precursor, which subsequently attacks the electron-rich aniline ring [3].

The optimization of Friedel-Crafts alkylation conditions for phenylpropylaniline derivatives requires careful consideration of catalyst selection and reaction parameters [1]. Aluminum chloride remains the classical catalyst of choice, though alternative Lewis acids including boron trifluoride and titanium tetrachloride have demonstrated efficacy under specific conditions [1]. The reaction typically requires stoichiometric amounts of Lewis acid catalyst, with optimal ratios ranging from 1.2 to 2.0 equivalents relative to the alkyl halide substrate [3].

Temperature control represents a critical optimization parameter, with most successful syntheses conducted between 0°C and 40°C to minimize side reactions and carbocation rearrangements [2]. Higher temperatures can lead to polyalkylation and formation of undesired byproducts, while insufficient temperature may result in incomplete conversion [3]. Reaction times typically range from 2 to 8 hours depending on substrate reactivity and catalyst loading [1].

Table 1: Friedel-Crafts Alkylation Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0-40°C | Higher temperatures increase side reactions |

| Catalyst Loading | 1.2-2.0 equiv | Insufficient catalyst reduces conversion |

| Reaction Time | 2-8 hours | Extended times may cause decomposition |

| Solvent | Anhydrous conditions | Moisture deactivates Lewis acids |

Alternative approaches to traditional Friedel-Crafts methodology include the use of graphite-catalyzed alkylation, which eliminates the need for aluminum chloride and associated aqueous workup procedures [3]. This greener approach has shown promise for xylene alkylation reactions and may be applicable to aniline derivatives, though specific data for phenylpropylaniline synthesis remains limited [3].

Catalytic Hydrogenation Protocols

Catalytic hydrogenation protocols for the synthesis of 4-(2-Phenylpropan-2-yl)aniline derivatives typically involve the reduction of corresponding nitro compounds or other precursors [4] [5]. Palladium-supported catalysts represent the most widely employed systems, with palladium on carbon demonstrating exceptional selectivity for aromatic amine formation [5] [6].

The hydrogenation process operates under mild conditions, typically at temperatures between 30°C and 80°C with hydrogen pressures ranging from 6 to 10 bar [7]. These conditions ensure high conversion rates while minimizing overhydrogenation reactions that can lead to cyclohexylamine formation [5] [6]. The reaction mechanism involves the adsorption of both hydrogen and the nitro substrate onto the palladium surface, followed by sequential reduction steps [8].

Catalyst selection profoundly influences reaction outcomes, with particle size and support material affecting both activity and selectivity [5] [6]. Palladium nanoparticles of approximately 5 nanometers diameter demonstrate optimal performance, providing sufficient active surface area while maintaining structural stability [5]. Alternative metals including rhodium and ruthenium have been investigated, with ruthenium showing particular promise for challenging substrates [9] [10].

Table 2: Catalytic Hydrogenation Conditions for Aniline Derivatives

| Catalyst System | Temperature (°C) | Pressure (bar) | Selectivity (%) | Conversion (%) |

|---|---|---|---|---|

| Palladium/Carbon | 30-60 | 6-8 | 95-98 | >99 |

| Ruthenium/Alumina | 40-80 | 8-10 | 92-95 | 95-98 |

| Rhodium/Carbon | 25-50 | 6-12 | 90-94 | 94-97 |

Process optimization studies have revealed that space velocity and catalyst loading significantly impact both productivity and selectivity [5] [6]. Weight hourly space velocities between 0.15 and 0.65 per hour provide optimal balance between conversion and selectivity, with higher values leading to incomplete reduction [5]. Catalyst conditioning periods of approximately 100 minutes are typically required to achieve steady-state performance [5].

The use of iron-based catalysts with tetramethyldisiloxane as reducing agent represents an alternative approach that operates under milder conditions [9]. This system demonstrates particular utility for substrates sensitive to traditional hydrogenation conditions, though reaction times are generally extended compared to palladium-catalyzed processes [9].

Solvent Systems and Reaction Kinetics

Solvent selection profoundly influences both reaction kinetics and product distribution in the synthesis of phenylpropylaniline derivatives [11] [12]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide facilitate ionic reaction mechanisms, while nonpolar solvents favor radical pathways [13]. The dielectric constant of the solvent system directly correlates with reaction rate for ionic processes, with higher dielectric constants stabilizing charged intermediates [13].

Table 3: Solvent Effects on Reaction Kinetics

| Solvent | Dielectric Constant | Relative Rate | Selectivity (%) |

|---|---|---|---|

| Dimethyl Sulfoxide | 47 | 1.00 | 92 |

| Acetonitrile | 37 | 0.85 | 89 |

| Tetrahydrofuran | 7.6 | 0.45 | 85 |

| Toluene | 2.4 | 0.22 | 78 |

Kinetic studies of aniline derivative synthesis reveal complex dependencies on substrate concentration, catalyst loading, and temperature [12] [14]. First-order kinetics typically apply to low substrate concentrations, while higher concentrations may exhibit zero-order behavior due to catalyst saturation [14]. The activation energy for phenylpropylaniline formation through nucleophilic substitution mechanisms ranges from 45 to 65 kilojoules per mole, depending on substituent effects [12].

Mixed solvent systems often provide superior performance compared to single solvents, with dichloromethane-water mixtures demonstrating particular efficacy for nitrile hydrogenation reactions [7]. The biphasic nature facilitates product separation while maintaining optimal reaction conditions [7]. Optimal water content typically ranges from 10 to 30 percent by volume [7].

Temperature dependence follows Arrhenius behavior across the typical operating range of 20°C to 100°C [12] [14]. Higher temperatures accelerate reaction rates but may reduce selectivity due to increased side reaction rates [11]. Optimal temperature selection requires balancing productivity against product purity considerations [15].

Industrial-Scale Production Challenges

Industrial-scale production of 4-(2-Phenylpropan-2-yl)aniline hydrochloride faces significant technical and economic challenges that distinguish it from laboratory-scale synthesis [16] [17]. Raw material price volatility represents a primary concern, with petroleum-derived precursors subject to market fluctuations that directly impact production costs [16]. The integration of multiple synthetic steps compounds these challenges, as each stage introduces potential yield losses and quality control issues [18].

Table 4: Industrial Production Challenges and Mitigation Strategies

| Challenge | Impact | Mitigation Strategy |

|---|---|---|

| Raw Material Volatility | 15-25% cost variation | Long-term supply contracts |

| Catalyst Deactivation | 2-5% productivity loss | Regeneration protocols |

| Heat Management | Energy costs 10-15% of production | Process integration |

| Waste Treatment | 5-10% operational costs | Recycling systems |

Scale-up considerations include heat transfer limitations in large-scale reactors, particularly for exothermic Friedel-Crafts reactions [19] [18]. Traditional batch processes may require modification to continuous flow systems to maintain temperature control and product quality [17]. The implementation of continuous flow technology can improve heat transfer coefficients by factors of 10 to 100 compared to batch reactors [18].

Catalyst recovery and regeneration present substantial challenges at industrial scale [17] [19]. Palladium catalysts used in hydrogenation steps represent significant capital investment, necessitating efficient recovery systems [19]. Typical catalyst lifetimes range from 6 to 18 months depending on operating conditions and substrate purity [5] [19]. Regeneration procedures must balance catalyst activity restoration with economic viability [19].

Environmental compliance adds complexity to industrial operations, with stringent regulations governing volatile organic compound emissions and wastewater treatment [17] [18]. The production process generates various byproducts requiring specialized treatment facilities [18]. Investment in environmental control systems typically represents 15 to 25 percent of total capital expenditure [17].

Economic analysis reveals that enzyme contribution should represent less than 10 percent of overall production costs to achieve commercial viability [20]. Process modeling indicates that substrate concentrations exceeding 100 grams per liter are necessary for economically attractive production rates [20]. These requirements necessitate intensive process optimization and integration strategies [21].

4-(2-Phenylpropan-2-yl)aniline hydrochloride represents a distinctive aromatic amine salt characterized by a complex molecular architecture featuring both aniline and cumyl functional groups. This compound, with the molecular formula C₁₅H₁₈ClN and molecular weight of 247.77 g/mol, exists as a white crystalline solid under ambient conditions [1] [2] [3]. The presence of the hydrochloride salt significantly enhances its physicochemical properties compared to the free base form, particularly regarding solubility characteristics and thermal stability parameters.

Thermodynamic Stability Assessments

The thermodynamic stability profile of 4-(2-Phenylpropan-2-yl)aniline hydrochloride demonstrates characteristic behavior consistent with substituted aniline derivatives. Thermal analysis reveals a thermal stability window extending from room temperature to approximately 180°C, beyond which decomposition processes initiate [4] [5] [6]. The compound exhibits a well-defined melting point range of 180-182°C, indicating good crystalline order and purity [4].

Decomposition energy measurements utilizing differential scanning calorimetry indicate values ranging from 200-400 J/g, suggesting moderate thermal stability under controlled conditions [7] [8]. The thermodynamic parameters demonstrate that the compound maintains structural integrity under normal handling and storage conditions, with thermal decomposition onset occurring at temperatures between 180-200°C [4] [5] [6].

Table 1: Thermodynamic Stability Parameters

| Parameter | Value | Method/Conditions | Reference |

|---|---|---|---|

| Thermal Decomposition Onset | 180-200°C | DSC/TGA analysis | [4] [5] [6] |

| Melting Point Range | 180-182°C | Capillary method | [4] |

| Thermal Stability Window | RT to 180°C | Inert atmosphere | [5] [6] |

| Decomposition Energy | 200-400 J/g | DSC calorimetry | [7] [8] |

| Glass Transition Temperature | 68-160°C | Polymer formation | [8] |

| Heat Capacity (estimated) | 250-300 J/mol·K | Estimated from analogs | [9] [6] |

| Enthalpy of Formation (estimated) | -150 to -200 kJ/mol | Estimated from analogs | [9] [10] |

| Gibbs Free Energy (estimated) | 100-150 kJ/mol | Estimated from analogs | [9] [10] |

The thermodynamic assessments indicate that 4-(2-Phenylpropan-2-yl)aniline hydrochloride possesses enhanced thermal stability compared to simple aniline derivatives due to the bulky phenylpropan-2-yl substituent, which provides steric protection to the reactive amine functionality [8]. The compound demonstrates reversible thermal behavior up to its melting point, followed by irreversible decomposition at elevated temperatures.

Solubility Behavior in Polar/Nonpolar Media

The solubility characteristics of 4-(2-Phenylpropan-2-yl)aniline hydrochloride demonstrate marked dependence on solvent polarity, reflecting the amphiphilic nature of the molecule. The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base, achieving solubility values exceeding 100 g/L in water at ambient temperature [6]. This enhanced aqueous solubility results from effective ion-dipole interactions between the protonated amine and water molecules.

In polar protic solvents such as ethanol and methanol, the compound exhibits high solubility (>50 g/L) due to favorable hydrogen bonding interactions between the hydroxyl groups of the solvents and both the amine functionality and chloride counterion [6]. Polar aprotic solvents, including dimethyl sulfoxide, demonstrate excellent solvation capacity (>100 g/L) through strong dipole-dipole interactions with the ionic species .

Table 2: Solubility Behavior in Different Media

| Solvent Type | Solubility Category | Estimated Solubility | Basis | Reference |

|---|---|---|---|---|

| Water | High | >100 g/L | Hydrochloride salt formation | [6] |

| Ethanol | High | >50 g/L | Polar protic solvent | [6] |

| Methanol | High | >50 g/L | Polar protic solvent | [6] |

| Dimethyl sulfoxide (DMSO) | High | >100 g/L | Polar aprotic solvent | |

| Dichloromethane | Moderate | 10-50 g/L | Moderate polarity | |

| Hexane | Low | <1 g/L | Nonpolar solvent | |

| Acetonitrile | Moderate | 10-50 g/L | Polar aprotic solvent | [13] |

| Chloroform | Moderate | 10-50 g/L | Moderate polarity |

The solubility profile reveals a clear correlation between solvent polarity and dissolution capacity. Nonpolar solvents such as hexane demonstrate minimal solvation ability (<1 g/L) due to unfavorable interactions with the ionic hydrochloride salt . Moderately polar solvents including dichloromethane and acetonitrile exhibit intermediate solubility characteristics (10-50 g/L), reflecting partial solvation of the compound through weak dipolar interactions [13].

Phase Transition Characteristics

The phase transition behavior of 4-(2-Phenylpropan-2-yl)aniline hydrochloride demonstrates well-defined thermal events characteristic of crystalline organic salts. The primary solid-liquid transition occurs within a narrow temperature range of 180-182°C, indicating good crystalline quality and chemical purity [4]. This sharp melting point suggests minimal polymorphic variations and consistent crystal packing arrangements.

Thermal decomposition represents an irreversible phase transition occurring at temperatures above 200°C, characterized by exothermic processes involving bond cleavage and molecular fragmentation [5] [8]. The compound exists in an anhydrous form under normal conditions, eliminating dehydration transitions commonly observed in hydrated salts [1] [2].

Table 3: Phase Transition Characteristics

| Transition Type | Temperature Range (°C) | Enthalpy Change (kJ/mol) | Characteristics | Reference |

|---|---|---|---|---|

| Solid-Liquid (Melting) | 180-182 | 15-25 (estimated) | Sharp melting point | [4] |

| Thermal Decomposition | 200-250 | Exothermic | Irreversible decomposition | [5] [8] |

| Dehydration (if hydrated) | Not applicable | N/A | Anhydrous form | [1] [2] |

| Polymorphic Transition | Not reported | Not determined | No polymorphs reported | [1] [2] |

| Glass Transition (in polymer) | 68-160 | Not applicable | In epoxy systems | [8] |

| Crystallization | Variable | Exothermic | From solution | [14] |

The absence of reported polymorphic transitions suggests that 4-(2-Phenylpropan-2-yl)aniline hydrochloride adopts a single, thermodynamically stable crystal form under normal conditions [1] [2]. When incorporated into polymer systems, the compound influences glass transition temperatures ranging from 68-160°C, depending on the polymer matrix composition [8].

Surface Reactivity and Protonation Dynamics

The surface reactivity profile of 4-(2-Phenylpropan-2-yl)aniline hydrochloride reflects the chemical behavior typical of substituted aniline derivatives with enhanced stability due to steric hindrance. The compound exhibits an estimated pKa value in the range of 4.5-5.5, indicating moderate basicity of the amine functionality in aqueous solution [15] [6]. This pKa value represents a slight decrease compared to unsubstituted aniline due to the electron-withdrawing influence of the bulky phenylpropan-2-yl substituent.

Protonation dynamics occur primarily at the amine nitrogen atom under acidic conditions, forming the stable ammonium salt configuration [6]. The compound demonstrates moderate amphiphilic character at air-water interfaces, reflecting the dual hydrophilic-hydrophobic nature of the molecular structure . Hydrogen bonding capacity encompasses both donor and acceptor capabilities through the amine group and chloride counterion, facilitating interactions with protic solvents [6].

Table 4: Surface Reactivity and Protonation Dynamics

| Property | Value/Description | Conditions | Reference |

|---|---|---|---|

| pKa (estimated) | 4.5-5.5 | Aqueous solution, 25°C | [15] [6] |

| Protonation Site | Amine nitrogen | Acidic conditions | [6] |

| Surface Activity | Moderate amphiphilic | Air-water interface | |

| Hydrogen Bonding Capacity | H-bond donor/acceptor | Protic solvents | [6] |

| Electrophilic Substitution Reactivity | Moderate (aniline ring) | Electrophilic reagents | |

| Nucleophilic Character | Moderate (amine group) | Electrophilic centers | |

| Oxidation Susceptibility | High (amine oxidation) | Ambient air/light | [17] [6] |

| pH Stability Range | pH 2-8 (stable) | Aqueous medium | [6] |